The synthesis of N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can be achieved through several methodologies. One effective approach involves the reaction of 4-fluorobenzaldehyde with a suitable sulfinylating agent followed by subsequent reactions to introduce the trifluoromethyl group.
These steps highlight a multi-step synthetic route that requires careful control of reaction conditions to achieve high yields and purity.
The molecular structure of N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can be represented using various chemical notation systems:
CC(=O)Nc1ccc(F)cc1S(=O)(=O)c2ccc(C(F)(F)F)cc2InChI=1S/C16H14F3NOS/c1-10(19)20-15-8-6-14(17)13(5-7-15)21(22)23/h5-8,10H,1-4H3,(H,20,19)The compound features a central benzamide core with substituents that include a sulfinyl group and a trifluoromethyl group, which are critical for its reactivity and potential biological activity.
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in drug development and materials science.
The mechanism of action for N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide is not fully elucidated but can be hypothesized based on its structure:
Research into similar compounds suggests that modifications on the benzamide structure can lead to varied biological activities.
The physical properties of N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide include:
Chemical properties include:
N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide has potential applications in various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: